Product packaging for (6-Bromo-5-methylpyridin-3-yl)methanamine(Cat. No.:CAS No. 1355231-24-1)

(6-Bromo-5-methylpyridin-3-yl)methanamine

Cat. No.: B577765
CAS No.: 1355231-24-1
M. Wt: 201.067
InChI Key: ZHEUZZIEFCEYNK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.gov It is an isostere of benzene (B151609) and is present in a vast number of naturally occurring compounds, including alkaloids and vitamins. dovepress.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can significantly influence the physicochemical properties and biological activity of a molecule. researchgate.net

This "privileged scaffold" has been incorporated into a wide array of FDA-approved drugs, demonstrating its versatility and importance in drug discovery. researchgate.netrsc.org Pyridine derivatives are utilized in various therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com The adaptability of the pyridine nucleus for structural modifications makes it a highly sought-after component for creating new chemical entities with desired biological functions. researchgate.net

Research Context of (6-Bromo-5-methylpyridin-3-yl)methanamine as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom on the pyridine ring is particularly useful for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the bromo-pyridine with various boronic acids, enabling the introduction of diverse aryl or heteroaryl groups. mdpi.com

The methanamine group (-CH₂NH₂) provides a nucleophilic site that can be readily functionalized through reactions like acylation, alkylation, or sulfonylation. This allows for the attachment of various side chains and the construction of amide, amine, or sulfonamide linkages, which are common motifs in biologically active compounds. The methyl group can also influence the molecule's conformation and electronic properties.

While specific published syntheses detailing the use of this compound are not broadly available in the provided search results, its structural features are analogous to other bromo-methylpyridines used in the synthesis of kinase inhibitors and other complex molecules. For instance, research on similar structures like 3-aminothiazole-7-azaindole derivatives has shown that substitutions on the pyridine ring, including halogens and methyl groups, are critical for modulating biological activity. acs.org

Overview of Academic Research Trajectories Involving Bromo-Methylpyridine Derivatives

Academic and industrial research involving bromo-methylpyridine derivatives is diverse and expanding. A significant area of focus is the development of novel kinase inhibitors for the treatment of diseases such as cancer. The strategic placement of bromo and methyl groups on the pyridine ring can fine-tune the selectivity and potency of these inhibitors. acs.org

Furthermore, bromo-methylpyridine derivatives are being investigated for their potential in materials science. For example, substituted pyridines like 2-amino-5-methylpyridine (B29535) have been used to synthesize copper-based hybrid perovskites, with the functional groups influencing the material's optoelectronic properties. acs.org

The synthesis of novel heterocyclic compounds via cross-coupling reactions of bromo-pyridines is another active area of research. mdpi.com These studies often explore the reaction conditions and the scope of different coupling partners to create libraries of new compounds for biological screening. The insights gained from these studies on related bromo-methylpyridines underscore the potential of this compound as a versatile tool for chemical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B577765 (6-Bromo-5-methylpyridin-3-yl)methanamine CAS No. 1355231-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-bromo-5-methylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEUZZIEFCEYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 5 Methylpyridin 3 Yl Methanamine and Its Analogues

Strategic Approaches to Pyridine (B92270) Core Functionalization

The pyridine ring is an electron-deficient heterocycle, a characteristic that renders it less reactive towards typical electrophilic aromatic substitution reactions compared to benzene (B151609). nih.govwikipedia.org Consequently, direct functionalization often necessitates harsh reaction conditions, which can limit substrate scope and functional group tolerance. nih.gov Modern synthetic strategies frequently circumvent these challenges through the use of pre-functionalized precursors or by modulating the electronic properties of the pyridine ring, for instance, through N-oxide formation. wikipedia.orgrsc.org The addition of an oxygen atom to the ring nitrogen activates the C2 and C4 positions for substitution, and the N-oxide can be readily removed in a subsequent step. wikipedia.org

Regioselective Bromination Techniques

Achieving regioselective bromination of a pyridine ring is a critical step in the synthesis of the target compound. The outcome of bromination is highly dependent on the reaction conditions and the electronic nature of substituents already present on the ring. youtube.com

Direct electrophilic bromination of unsubstituted pyridine is difficult and typically requires high temperatures, yielding 3-bromopyridine. wikipedia.org The presence of electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) facilitates electrophilic substitution, with the position of bromination directed by the EDG. researchgate.net Conversely, electron-withdrawing groups make the ring even more resistant to substitution.

Given the substitution pattern of the target molecule, direct bromination of a 3-methyl or 5-methyl pyridine precursor is often not a viable strategy due to a lack of precise regiochemical control. daneshyari.com A more effective approach involves the transformation of a different functional group into the desired bromo substituent at a later synthetic stage. For example, a hydroxyl or chloro group can be converted to a bromo group using reagents like phosphorus oxybromide (POBr₃) or hydrobromic acid (HBr). This strategy allows for the bromine to be installed with high regioselectivity, as demonstrated in multi-step syntheses starting from functionalized nicotinic acids.

Table 1: Comparison of Selected Pyridine Bromination Methods
MethodBrominating Agent(s)Typical ConditionsSelectivity/CommentsReference(s)
Electrophilic Substitution (Activated Rings)N-Bromosuccinimide (NBS)Acetonitrile (B52724) or CCl₄, refluxRegioselectivity is directed by existing electron-donating groups. researchgate.net
From Pyridine N-OxidesPOBr₃ or PBr₃HeatActivates C2/C4 positions; deoxygenation occurs concurrently. researchgate.net
Halogen ExchangeHBr / HeatHigh temperatureReplaces existing groups like -OH or -Cl with -Br. Offers excellent regiocontrol based on precursor synthesis.
Radical BrominationNBS, AIBN/BPOCCl₄, refluxPrimarily targets benzylic-type positions (e.g., methyl groups on the ring) rather than the ring itself. daneshyari.com

Introduction of Methyl and Aminomethyl Moieties

The introduction of substituents onto the pyridine core is typically planned in a retrosynthetic manner. The methyl group at the C5 position is often incorporated from the very beginning of the synthesis by selecting a commercially available, appropriately substituted starting material, such as 3,5-lutidine or a 5-methylnicotinic acid derivative.

The C3-methanamine group is almost universally installed in the final stages of the synthesis to avoid potential interference of the reactive amine functionality with preceding reactions. The most common and efficient method for its formation is the reductive amination of a corresponding pyridine-3-carbaldehyde precursor. wikipedia.orgmasterorganicchemistry.com This transformation can also be achieved by the reduction of a nitrile (cyano) group or through nucleophilic substitution on a bromomethylpyridine derivative. daneshyari.com

Table 2: Common Precursors for the Synthesis of Pyridin-3-ylmethanamine
Precursor Group at C3Reagents for ConversionResulting GroupReference(s)
Formyl (-CHO)NH₃ (or salt), Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN)Aminomethyl (-CH₂NH₂) wikipedia.orgmasterorganicchemistry.com
Cyano (-CN)Reducing Agent (e.g., H₂/Catalyst, LiAlH₄)Aminomethyl (-CH₂NH₂)
Bromomethyl (-CH₂Br)NH₃ or Amine SourceAminomethyl (-CH₂NH₂) daneshyari.com

Precursor Chemistry and Synthetic Route Design

The design of a successful synthetic route to (6-Bromo-5-methylpyridin-3-yl)methanamine hinges on the strategic selection of starting materials and a carefully orchestrated sequence of reactions. A documented and efficient pathway often begins with a readily available, functionalized pyridine, such as a substituted nicotinic acid, which already contains the required methyl group and a handle for further modifications.

A representative synthesis proceeds from 6-hydroxy-5-methylnicotinic acid. The route involves a series of functional group transformations:

Esterification of the carboxylic acid.

Chlorination of the C6-hydroxyl group using a reagent like phosphorus oxychloride (POCl₃) to yield a key halopyridine intermediate.

Reduction of the ester at C3 to a primary alcohol.

Oxidation of the alcohol to the crucial aldehyde precursor, 6-chloro-5-methylnicotinaldehyde.

Halogen exchange to convert the C6-chloro substituent to the target C6-bromo group.

Reductive amination of the aldehyde to furnish the final product.

Utilization of Pyridine Halides as Starting Materials

Halopyridines are exceptionally valuable precursors in heterocyclic synthesis. nih.gov Their utility stems from the ability of the halogen atom to serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions or as a reactive site for organometallic cross-coupling reactions. sci-hub.seabertay.ac.uk In the synthetic route described above, an intermediate like ethyl 6-chloro-5-methylnicotinate serves as a pivotal building block. The chlorine atom at the C6 position is less reactive than a C2 or C4 halogen but can be effectively displaced or transformed under appropriate conditions. abertay.ac.ukyoutube.com This halogen provides a handle that is ultimately converted to the final bromo substituent, showcasing the strategic use of one halide to set the stage for another.

Reductive Amination Pathways to the Methanamine Group

The final and key transformation in the synthesis is the conversion of the 6-bromo-5-methylpyridine-3-carbaldehyde precursor to the target primary amine. Reductive amination stands as the premier method for this purpose due to its high efficiency and operational simplicity. jocpr.com The reaction proceeds through the initial formation of an imine intermediate from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired amine. wikipedia.org

A variety of reagents and conditions can be employed for this one-pot process, allowing for optimization based on substrate reactivity and desired scale. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney Nickel or Palladium on carbon is a highly effective and clean method. frontiersin.orgtaylorandfrancis.com Alternatively, chemical reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or pyridine-borane complexes offer milder conditions that are tolerant of a wide range of functional groups. wikipedia.orgsciencemadness.orgrsc.org

Table 3: Selected Conditions for Reductive Amination of Pyridine Aldehydes
Reducing SystemAmine SourceTypical Solvent(s)Key AdvantagesReference(s)
H₂ / Raney NiAmmonia (in MeOH)MethanolHigh efficiency, clean workup, suitable for industrial scale. taylorandfrancis.com
H₂ / Pd/CAmmoniaVariousWidely applicable, excellent selectivity under mild conditions. wikipedia.org
NaBH(OAc)₃Ammonium (B1175870) AcetateDichloroethane (DCE)Mild, non-toxic, broad functional group tolerance. wikipedia.orgmasterorganicchemistry.com
Pyridine-BoraneAmineMethanolInexpensive and less toxic alternative to cyanoborohydride-based reagents. rsc.org

Cross-Coupling Reactions in the Synthesis of this compound Derivatives

The synthetic value of this compound extends beyond its own utility; it is also a versatile intermediate for the creation of diverse molecular libraries. The carbon-bromine bond at the C6 position is a prime functional handle for a wide array of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the formation of new carbon-carbon bonds by reacting the bromopyridine with various boronic acids or esters. mdpi.com This reaction can be used to introduce aryl, heteroaryl, or alkyl groups at the C6 position. In some cases, the primary amine may require protection (e.g., as an amide) to prevent side reactions with the palladium catalyst. mdpi.com

The Buchwald-Hartwig amination provides a powerful route to new carbon-nitrogen bonds, enabling the substitution of the bromine atom with a wide range of primary or secondary amines. acs.orgnih.gov This method is instrumental in synthesizing libraries of novel amino-pyridine derivatives for screening in drug discovery programs. mit.edu Modern catalyst systems often show remarkable tolerance for functional groups, sometimes even allowing for the coupling of unprotected amino-heterocycles. mit.edumit.edu

Table 4: Illustrative Cross-Coupling Reactions on Bromopyridine Scaffolds
Reaction NameCoupling PartnerTypical Catalyst SystemBond FormedReference(s)
Suzuki-MiyauraAryl/Alkyl Boronic AcidPd(PPh₃)₄ / Base (e.g., K₃PO₄)C-C (Aryl/Alkyl) mdpi.comnih.gov
Buchwald-Hartwig AminationPrimary/Secondary AminePd(OAc)₂ or Pd Precatalyst / Ligand / BaseC-N acs.orgsemanticscholar.org
Stille CouplingOrganostannanePd CatalystC-C
Heck CouplingAlkenePd Catalyst / BaseC-C (Vinyl)

Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. chemie-brunschwig.chnih.gov It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. chemie-brunschwig.ch For a substrate like this compound, the bromine atom at the 6-position serves as an excellent handle for introducing a diverse range of aryl or heteroaryl groups.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the pyridine derivative, forming a palladium(II) intermediate. nih.gov

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron species. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and can be tailored for specific substrates. Electron-rich boronic acids tend to produce good product yields. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromopyridine Scaffolds

Bromopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane60% mdpi.com
2-Bromopyridine3-Pyridylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O~85% acs.org
BromobenzenePhenylboronic acidPd₄-H-Beta ZeoliteK₂CO₃Ethanol96% nih.gov
2-Chloro-3-aminopyrazine6-Methyl-2-pyridylboronic acidPd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq.)1,4-Dioxane69% acs.org

Exploration of Alternative Transition-Metal Catalyzed Coupling Strategies

While the Suzuki-Miyaura reaction is highly versatile, other transition-metal-catalyzed couplings offer alternative pathways for creating C-C and C-heteroatom bonds, sometimes providing complementary reactivity or accommodating different functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine. acs.org For synthesizing analogues of this compound, this reaction could be used to introduce different amino substituents at the 6-position by replacing the bromine. The use of chelating bis(phosphine) ligands can overcome the inhibitory effect of pyridine chelation to the palladium catalyst. acs.org For volatile amines, conducting the reaction in a sealed tube at elevated temperatures has proven effective. acs.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. chemie-brunschwig.ch It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. chemie-brunschwig.ch

Nickel-Catalyzed Couplings: Nickel catalysts can be a more cost-effective alternative to palladium for cross-coupling reactions. orgsyn.org Nickel-catalyzed couplings, such as the Negishi reaction (using organozinc reagents), are effective for forming C(sp²)-C(sp³) bonds and can be applied to complex syntheses. nih.govacs.org

Table 2: Comparison of Alternative Coupling Reactions for Pyridine Functionalization

ReactionCatalyst TypeCoupling PartnersKey AdvantagesReference
Buchwald-Hartwig AminationPalladiumAryl Halide + AmineExcellent for C-N bond formation; applicable to volatile amines. acs.org
Stille CouplingPalladiumAryl Halide + OrganostannaneHigh functional group tolerance. chemie-brunschwig.ch
Negishi CouplingNickel or PalladiumAryl Halide + OrganozincHigh reactivity and functional group tolerance. nih.gov
Heck CouplingPalladiumAryl Halide + AlkeneForms substituted alkenes. chemie-brunschwig.ch

Nucleophilic Substitution Reactions in Pyridine Chemistry

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen). wikipedia.orgstackexchange.com This reactivity is in contrast to benzene, which readily undergoes electrophilic substitution. wikipedia.org The presence of a good leaving group, such as a halogen, facilitates nucleophilic aromatic substitution (SNAr) reactions.

The stability of the anionic intermediate (Meisenheimer complex) determines the regioselectivity. Attack at the C2 or C4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.commatanginicollege.ac.in Attack at the C3 position does not allow for this stabilization, making substitution at this position less favorable. stackexchange.com

Amination Protocols for Pyridine Scaffolds

Direct amination of a halopyridine is a fundamental method for installing nitrogen-based functional groups. This can be achieved through several protocols.

Chichibabin Reaction: While a classic method, the Chichibabin reaction typically uses sodium amide (NaNH₂) to introduce an amino group at the C2 or C4 position, with the loss of a hydride ion. youtube.com This reaction requires harsh conditions and is generally limited to pyridines without easily displaceable leaving groups.

Metal-Catalyzed Amination: As discussed in section 2.3.2, the Buchwald-Hartwig amination is a highly efficient and general method for aminating halopyridines under relatively mild conditions. acs.orgchemspider.com

Base-Promoted Amination: In some cases, amination of polyhalogenated pyridines can be achieved without a transition metal catalyst, using a strong base in a suitable solvent like water at high temperatures. acs.org This offers a more environmentally friendly and cost-effective alternative to palladium-catalyzed methods. acs.org

Table 3: Conditions for Amination of Halopyridines

SubstrateAmine SourceConditionsProductYieldReference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene, 80 °CN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com
2-BromopyridineMethylamine (volatile)Pd(OAc)₂, dppp, NaOt-Bu, Toluene, 80 °C (sealed tube)2-(Methylamino)pyridine~98% acs.org
2,5-DibromopyridineDMF (as amine source)NaOtBu, H₂O, 140 °C5-Bromo-N,N-dimethylpyridin-2-amine77% acs.org

Halogen Displacement Reactions

The bromine atom on the pyridine ring is a versatile leaving group that can be displaced by a variety of nucleophiles beyond amines. The reactivity of the halogen is highly dependent on its position on the ring. Halogens at the 2- and 4-positions are significantly more activated towards nucleophilic displacement than a halogen at the 3- or 5-position. stackexchange.comquimicaorganica.org

For a substrate like this compound, the bromine is at the 6-position (equivalent to the 2-position), making it susceptible to displacement. Common nucleophiles include:

Alkoxides and Thiolates: To form ethers and thioethers, respectively. wikipedia.org

Cyanide: To introduce a nitrile group, which is a valuable synthetic intermediate.

Halide Exchange (Swarts Reaction): The bromo-substituent can be exchanged for a fluoro-substituent by heating with a metallic fluoride (B91410) like AgF or Hg₂F₂. unacademy.com

The efficiency of these displacement reactions can often be enhanced by the presence of electron-withdrawing groups elsewhere on the ring, which further lower the electron density and increase the electrophilicity of the carbon atom bearing the halogen. youtube.com

Optimization of Synthetic Pathways for Research Scale Production

Transitioning a synthetic route from initial discovery to reliable research-scale production (grams to tens of grams) requires systematic optimization of reaction parameters to ensure reproducibility, efficiency, and safety.

Key optimization considerations include:

Catalyst Loading: For transition-metal-catalyzed reactions, minimizing the amount of expensive catalyst (e.g., palladium) is crucial. Studies often evaluate catalyst loadings from 10 mol% down to 1 mol% or even lower to find the optimal balance between reaction efficiency and cost. acs.org

Reaction Time and Temperature: Monitoring the reaction progress over time (e.g., by TLC or GC-MS) helps determine the minimum time required for completion, avoiding potential side reactions or product degradation from prolonged heating. acs.org Temperature control is also vital; for instance, using sealed vessels allows for reactions with volatile reagents at temperatures above their boiling points. acs.org

Solvent and Base Selection: The choice of solvent and base can dramatically impact yield and selectivity. For Suzuki couplings, a range of bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) are typically screened to find the optimal combination for a given substrate pair. mdpi.com

Workup and Purification: Developing a robust purification strategy is essential. This may involve optimizing solvent extraction procedures, choosing between crystallization and column chromatography, and finding suitable recrystallization solvents to obtain the product in high purity. orgsyn.org For instance, after a reaction, a typical workup involves quenching the reaction, separating organic and aqueous layers, washing the organic layer with brine, drying over an agent like Na₂SO₄, and concentrating the solvent before final purification. orgsyn.org

By methodically adjusting these parameters, a synthetic pathway can be refined into a practical and scalable procedure for producing this compound and its analogues for further research.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 5 Methylpyridin 3 Yl Methanamine

Reactivity Profiles of the Aminomethyl Group

The primary aminomethyl group (-CH₂NH₂) is a potent nucleophile and a key handle for introducing a wide array of functionalities. Its reactivity is characteristic of aliphatic primary amines, allowing for standard transformations such as acylation, sulfonamidation, and alkylation.

Acylation and Sulfonamidation Reactions for Amide and Sulfonamide Formation

The primary amine of (6-Bromo-5-methylpyridin-3-yl)methanamine readily undergoes nucleophilic attack on the electrophilic carbonyl or sulfonyl centers of acylating and sulfonylating agents, respectively. These reactions are typically high-yielding and proceed under standard, mild conditions to form stable amide and sulfonamide linkages.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct leads to the formation of the corresponding N-substituted amides.

Sulfonamidation: Similarly, treatment with sulfonyl chlorides, often in the presence of a base, yields sulfonamides. This reaction is crucial for synthesizing compounds with potential biological activities, as the sulfonamide moiety is a well-known pharmacophore.

Table 1: Representative Acylation and Sulfonamidation Reactions This table presents illustrative examples of typical reagents used for the derivatization of the aminomethyl group.

Reaction TypeReagent ClassSpecific ExampleProduct Type
AcylationAcyl ChlorideAcetyl ChlorideN-((6-bromo-5-methylpyridin-3-yl)methyl)acetamide
AcylationAcid AnhydrideAcetic AnhydrideN-((6-bromo-5-methylpyridin-3-yl)methyl)acetamide
SulfonamidationSulfonyl ChlorideBenzenesulfonyl ChlorideN-((6-bromo-5-methylpyridin-3-yl)methyl)benzenesulfonamide
SulfonamidationSulfonyl ChlorideMethanesulfonyl ChlorideN-((6-bromo-5-methylpyridin-3-yl)methyl)methanesulfonamide

Alkylation and Reductive Alkylation for Secondary and Tertiary Amines

Introducing alkyl groups to the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.

Direct Alkylation: While reaction with alkyl halides can produce secondary and tertiary amines, this method is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt.

Reductive Amination: A more effective and widely used strategy for the controlled synthesis of secondary and tertiary amines is reductive amination. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or iminium ion intermediate through the condensation of the primary amine with an aldehyde or ketone. The intermediate is then reduced in situ by a mild reducing agent that does not readily reduce the starting carbonyl compound. masterorganicchemistry.comyoutube.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their selectivity for imines over aldehydes and ketones. masterorganicchemistry.com This method avoids the issue of over-alkylation and provides a high-yield pathway to a diverse range of N-substituted derivatives. masterorganicchemistry.com

Table 2: Reductive Amination of this compound This table illustrates the synthesis of secondary and tertiary amines using various carbonyl compounds via reductive amination.

Carbonyl CompoundReducing AgentProduct ClassExample Product Name
FormaldehydeNaBH(OAc)₃Secondary Amine1-(6-Bromo-5-methylpyridin-3-yl)-N-methylmethanamine
AcetaldehydeNaBH₃CNSecondary Amine1-(6-Bromo-5-methylpyridin-3-yl)-N-ethylmethanamine
AcetoneNaBH(OAc)₃Secondary Amine1-(6-Bromo-5-methylpyridin-3-yl)-N-isopropylmethanamine
CyclohexanoneNaBH₃CNSecondary AmineN-((6-Bromo-5-methylpyridin-3-yl)methyl)cyclohexanamine

Reactions Involving the Bromo Substituent

The bromine atom at the C6 position of the pyridine (B92270) ring is a versatile handle for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction pairs the organohalide (the bromo-pyridine) with an organoboron species, such as a boronic acid or boronate ester. wikipedia.orgharvard.edu The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgmdpi.com While the free aminomethyl group can sometimes interfere with the catalyst, modern ligand systems often provide high yields without the need for a protecting group. acs.org

Table 3: Exemplary Suzuki Cross-Coupling Reactions This table details typical conditions and coupling partners for the Suzuki reaction with bromo-pyridines.

Boronic Acid/EsterCatalystLigandBaseSolventProduct Type
Phenylboronic AcidPd(PPh₃)₄(PPh₃)K₂CO₃Dioxane/H₂O6-Phenyl-5-methylpyridin-3-yl)methanamine
4-Methoxyphenylboronic AcidPd₂(dba)₃SPhosK₃PO₄Toluene/H₂O(6-(4-Methoxyphenyl)-5-methylpyridin-3-yl)methanamine
Thiophene-2-boronic acidPdCl₂(dppf)dppfCs₂CO₃DMF(5-Methyl-6-(thiophen-2-yl)pyridin-3-yl)methanamine
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂PCy₃K₃PO₄DME/H₂O(5-Methyl-6-(4-(trifluoromethyl)phenyl)pyridin-3-yl)methanamine

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The bromo substituent can be displaced by a variety of nucleophiles. This can occur through a classical addition-elimination mechanism (SNAr) or via transition-metal-catalyzed pathways.

Classical SNAr: The SNAr mechanism involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity is restored upon elimination of the bromide ion. This pathway is most efficient when strong electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org For this compound, which lacks strong activation, these reactions typically require strong nucleophiles (e.g., alkoxides, thiolates) and forcing conditions such as high temperatures. In SNAr reactions of halopyridines, the reactivity order of the halogens is often F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions. wikipedia.org

Buchwald-Hartwig Amination: A more versatile and milder method for forming C-N bonds at the bromo-position is the Buchwald-Hartwig amination. organic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a broad range of primary and secondary amines. The reaction typically employs a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). chemspider.comamazonaws.com This method has become a standard for synthesizing substituted anilines and amino-heterocycles.

Table 4: Nucleophilic Substitution of the Bromo Group This table provides examples of nucleophiles and conditions for displacing the bromo substituent.

Reaction TypeNucleophileCatalyst/ConditionsProduct Type
Classical SNArSodium Methoxide (NaOMe)High Temperature, DMF(6-Methoxy-5-methylpyridin-3-yl)methanamine
Classical SNArSodium Thiophenolate (NaSPh)High Temperature, NMP(5-Methyl-6-(phenylthio)pyridin-3-yl)methanamine
Buchwald-Hartwig AminationMorpholinePd(OAc)₂ / BINAP, NaOt-Bu4-((5-(Aminomethyl)-3-methylpyridin-2-yl)morpholine
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / XPhos, K₃PO₄N-((5-Methyl-6-(phenylamino)pyridin-3-yl)methyl)amine

Pyridine Ring Modifications and Functionalization

Beyond reactions at its existing substituents, the pyridine ring itself can be modified. Direct C-H functionalization of pyridines is challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic substitution. beilstein-journals.orgrsc.org However, several strategies can be employed to overcome this.

One common approach is the formation of a Pyridine N-oxide . Oxidation of the pyridine nitrogen atom with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide forms the corresponding N-oxide. arkat-usa.orgwikipedia.org This transformation alters the electronic properties of the ring: it activates the C2 and C4 positions toward nucleophilic attack and deactivates the ring toward electrophilic attack, while also directing substitution to different positions than in the parent pyridine. wikipedia.orgscripps.edu The N-oxide group can be readily removed later by deoxygenation with reagents like PCl₃ or zinc dust. wikipedia.org

More recent advances in synthetic methodology have enabled the direct C–H functionalization of pyridine rings. rsc.org These methods, often employing transition-metal catalysis (e.g., with Pd, Rh, Ir) or photochemical conditions, can introduce new alkyl, aryl, or other functional groups at specific C-H bonds, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgacs.orgresearchgate.net While specific examples for this compound are not widely reported, these modern techniques represent a powerful potential avenue for novel derivatization. nih.govbohrium.com


Electrophilic Aromatic Substitution Limitations and Alternatives

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orgquora.comuoanbar.edu.iq This deactivation is further intensified in acidic conditions, typical for many EAS reactions like nitration or sulfonation, as the basic nitrogen atom is protonated to form a pyridinium (B92312) ion. uoanbar.edu.iqyoutube.com This positive charge strongly withdraws electron density from the ring, rendering it highly unreactive to electrophiles. uoanbar.edu.iqyoutube.com For this compound, direct EAS on the pyridine core is consequently challenging. Attack at the C-2, C-4, and C-6 positions would lead to a particularly unstable cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Therefore, substitution, if it occurs, is predicted to be at the C-3 or C-5 positions. In this specific molecule, these positions are already substituted.

Given these limitations, alternative strategies are essential for the functionalization of the pyridine core. The presence of the bromine atom at the C-6 position provides a powerful tool for derivatization through transition-metal-catalyzed cross-coupling reactions. These reactions serve as robust alternatives to EAS, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions and with high regioselectivity. nobelprize.org

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is highly versatile for creating biaryl structures or introducing alkyl groups. nih.govnih.govresearchgate.net

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines, providing access to substituted aminopyridines. acs.orgchemspider.comacs.orgnih.gov

Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds and is known for its tolerance of various functional groups. libretexts.org

Sonogashira Coupling: This facilitates the formation of C-C triple bonds by coupling the bromopyridine with a terminal alkyne.

These palladium-catalyzed methods bypass the inherent unreactivity of the pyridine ring toward electrophiles and leverage the bromo-substituent as a site for selective modification. libretexts.orgnih.govacs.org

Table 1: Comparison of Electrophilic Aromatic Substitution (EAS) vs. Cross-Coupling Reactions for Pyridine Functionalization

Feature Electrophilic Aromatic Substitution (EAS) Transition-Metal-Catalyzed Cross-Coupling
Reactivity of Pyridine Low, due to electron-deficient ring and N-protonation. wikipedia.orguoanbar.edu.iq High, dependent on the C-Br bond.
Reaction Conditions Often harsh (strong acids, high temperatures). uoanbar.edu.iqquimicaorganica.org Generally mild. nih.gov
Regioselectivity Poor to moderate, favors C-3. quimicaorganica.org Excellent, occurs at the site of the halogen.
Substrate Scope Limited, fails with many electrophiles (e.g., Friedel-Crafts). wikipedia.orguoanbar.edu.iq Broad, wide range of coupling partners can be used. nobelprize.org

| Key Intermediate | Unstable cationic σ-complex. quimicaorganica.org | Organopalladium complex. nobelprize.org |

Late-Stage Functionalization Strategies on the Pyridine Core

Late-stage functionalization (LSF) involves introducing chemical modifications to a complex molecule at a late step in its synthesis, which is a powerful strategy in drug discovery for rapidly generating analogs. nih.gov this compound is well-suited for LSF, primarily through its bromine atom and available C-H bonds on the pyridine core.

Functionalization via the Bromo Group: The C-Br bond is the most prominent site for LSF. As detailed in the previous section, palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) offer a reliable and selective method to introduce a wide array of substituents at the C-6 position. This allows for the exploration of structure-activity relationships by varying the group at this position while keeping the rest of the molecular scaffold intact.

Functionalization via C-H Activation: Direct C-H functionalization is another key LSF strategy that avoids the need for pre-installed handles like halogens. acs.orgresearchgate.netthieme-connect.com For pyridine derivatives, several C-H functionalization methods have been developed:

Minisci Reaction: This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus electron-deficient) heterocycle. nih.govwikipedia.orgrsc.org For this compound, this reaction would likely occur at the C-2 or C-4 positions, which are ortho/para to the ring nitrogen. The regioselectivity can be influenced by the steric and electronic properties of the existing substituents and the incoming radical. wikipedia.orgsemanticscholar.org

Transition-Metal-Catalyzed C-H Activation: Catalytic systems using metals like palladium, rhodium, or iridium can direct the functionalization of specific C-H bonds. Often, this requires a directing group on the substrate to achieve high regioselectivity. The aminomethyl group or the pyridine nitrogen itself can potentially serve this directing role, guiding functionalization to an adjacent C-H bond (e.g., at C-2 or C-4). thieme-connect.com Recent advances have also demonstrated methods for achieving para-selectivity by using removable activating groups or by tuning reaction conditions such as pH. acs.orgresearchgate.net

Table 2: Potential Late-Stage Functionalization Sites on this compound

Position Reaction Type Potential Reagents/Catalysts New Bond Formed
C-6 Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base C-C (Aryl/Alkyl)
C-6 Buchwald-Hartwig Amination Amine, Pd catalyst, Base C-N
C-2 / C-4 Minisci Reaction Alkyl radical source (e.g., R-COOH), AgNO₃, (NH₄)₂S₂O₈ C-C (Alkyl)

| C-2 / C-4 | Metal-Catalyzed C-H Arylation | Aryl halide, Pd catalyst | C-C (Aryl) |

Multi-Component Reactions and Heterocycle Annulation

The presence of the primary amine in the methanamine side chain makes this compound a valuable component for multi-component reactions (MCRs) and for the construction of fused heterocyclic systems (annulation).

Multi-Component Reactions (MCRs): MCRs are convergent chemical processes where three or more starting materials react in a single operation to form a product that contains portions of all reactants. acsgcipr.orgresearchgate.net The primary amine of this compound can act as a key nucleophilic component. For example, it can participate in:

Ugi Reaction: A four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. The aminomethylpyridine can serve as the amine component, leading to the rapid assembly of complex α-acylamino-carboxamide structures bearing the pyridyl moiety.

Mannich-type Reactions: The amine can condense with an aldehyde (like formaldehyde) and a carbon acid to form β-amino carbonyl compounds. wikipedia.org

Hantzsch Pyridine Synthesis (variant): While a classic MCR for pyridine synthesis, the amine component here could be used in related MCRs that build other heterocyclic rings. acsgcipr.org For instance, reacting with a β-dicarbonyl compound and an aldehyde could lead to dihydropyridine-like structures. researchgate.netacs.org

Heterocycle Annulation: Annulation refers to the formation of a new ring fused to an existing one. The aminomethyl group is a versatile starting point for building fused systems onto the pyridine core.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.govnih.govyoutube.com While the classic substrate is a β-arylethylamine, analogous reactions can be envisioned. The aminomethyl group can react with an appropriate dicarbonyl compound or its equivalent, followed by an intramolecular cyclization onto the C-2 or C-4 position of the pyridine ring (acting as the "aryl" component) to form a fused, saturated nitrogen-containing ring. The success of this approach would depend on the nucleophilicity of the pyridine ring itself.

Synthesis of Fused Pyrimidines or Imidazoles: The amine can react with bifunctional reagents to construct fused rings. For example, reaction with a β-ketoester could lead to a fused dihydropyrimidinone ring. Reaction with a 1,2-dicarbonyl compound could lead to a fused imidazole (B134444) ring after subsequent oxidation.

These strategies highlight the utility of this compound as a building block for generating molecular complexity, enabling the synthesis of diverse scaffolds from a single, functionalized starting material.

Applications of 6 Bromo 5 Methylpyridin 3 Yl Methanamine in Academic Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine (B92270) ring is a well-established privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its planar structure that facilitates pi-stacking interactions, and its capacity to be functionalized at various positions. The presence of bromo, methyl, and aminomethyl groups on the pyridine ring of (6-Bromo-5-methylpyridin-3-yl)methanamine further enhances its potential as a privileged scaffold.

This compound serves as a valuable starting material for the synthesis of novel pyridine-based chemical probes. The bromine atom can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide range of substituents. The primary amine of the methanamine group is a key functional handle for derivatization, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or other reporter groups necessary for chemical probe development. These probes are instrumental in studying biological processes and identifying new drug targets. For instance, pyridine derivatives are often employed in the creation of probes for imaging and sensing applications. nih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The defined substitution pattern of this compound makes it an excellent candidate for systematic SAR exploration. Each component of the molecule—the pyridine nitrogen, the bromine atom, the methyl group, and the aminomethyl side chain—can be systematically modified to probe their respective contributions to target binding and functional activity. For example, studies on other pyridine derivatives have shown that the position and nature of substituents, including halogens and methyl groups, significantly impact their antiproliferative activity. nih.gov The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. acs.org

Compound/Scaffold Modification Impact on Activity Reference
3-Aminothiazole-7-azaindole5-bromo substitutionEnhanced Fyn kinase inhibition acs.org
Pyridine DerivativesPresence and position of -OMe, -OH, -C=O, and NH2 groupsEnhanced antiproliferative activity nih.gov
Pyridine DerivativesPresence of halogen atoms or bulky groupsLower antiproliferative activity nih.gov

This table presents examples of how modifications to pyridine-based scaffolds, similar to this compound, can influence biological activity based on SAR studies.

The pyridine scaffold is a common feature in many enzyme inhibitors. nih.govnih.govnih.gov The structural elements of this compound suggest its potential as a precursor for the development of inhibitors for various enzyme classes.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors incorporate a pyridine or a related nitrogen-containing heterocycle that can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov The aminomethyl group of the title compound can be elaborated to introduce functionalities that occupy other pockets of the kinase active site, thereby enhancing potency and selectivity. The bromo and methyl groups can also influence binding affinity and pharmacokinetic properties. acs.org For example, pyridine-based scaffolds have been successfully used to develop potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Rho Kinase (ROCK). nih.govnih.gov

Phosphodiesterase (PDE) Inhibitors: Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, and their inhibitors are used to treat a range of conditions, including inflammatory diseases and cardiovascular disorders. Pyrazolopyridine-based compounds, which share a similar heterocyclic core, have been developed as PDE inhibitors. nih.gov The structural features of this compound could be adapted to design novel PDE inhibitors.

Glutaminyl Cyclase Inhibitors: While there is less direct evidence in the provided search results for glutaminyl cyclase inhibitors based on this specific scaffold, the general principles of enzyme inhibitor design suggest that the versatile nature of the this compound scaffold could be exploited for this target class as well.

Enzyme Target Relevant Scaffold/Compound Class Key Structural Features Reference
Kinases (e.g., CDK2, ROCK)Pyridine DerivativesNitrogen heterocycle for hinge binding nih.govnih.gov
Phosphodiesterases (PDEs)Pyrazolopyridine-pyridazinonesHeterocyclic core for active site interaction nih.govresearchgate.net

This table illustrates the potential of pyridine-based scaffolds in the development of various enzyme inhibitors.

Contributions to Fragment-Based Drug Design and Lead Optimization

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.govnih.gov

This compound, with a molecular weight of approximately 187 g/mol , fits the "rule of three" often used to define fragments, making it an ideal candidate for inclusion in fragment libraries. nih.gov Its three-dimensional shape and the presence of diverse chemical functionalities (hydrogen bond donors and acceptors, a hydrophobic methyl group, and a reactive bromine atom) increase the likelihood of it making meaningful interactions with a target protein. Diverse chemical libraries containing such fragments are crucial for the initial stages of drug discovery. nih.gov

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often structurally novel, scaffold while maintaining or improving its biological activity. niper.gov.innih.gov The this compound scaffold can be considered as a potential replacement for other heterocyclic cores in known drugs. For example, a phenyl ring in a known inhibitor could be replaced with the 6-bromo-5-methylpyridin-3-yl moiety to improve properties such as solubility, metabolic stability, or to explore new intellectual property space. nih.gov The bromine atom can also be considered a bioisosteric replacement for other functional groups, influencing the electronic and steric properties of the molecule.

Drug Design Strategy Role of this compound Potential Advantages Reference
Fragment-Based Drug DesignAs a fragment in screening librariesGood starting point for lead optimization nih.govnih.gov
Scaffold HoppingAs a novel scaffold to replace existing coresImproved pharmacokinetic properties, novel IP niper.gov.innih.govrsc.orgresearchgate.net
Bioisosteric ReplacementBromine and methyl groups as bioisosteresModulation of potency and selectivity nih.gov

This table summarizes the potential applications of this compound in advanced drug design strategies.

Precursor in the Synthesis of Advanced Heterocyclic Systems

The inherent reactivity of this compound, characterized by the presence of both an electrophilic site (the carbon bearing the bromine atom) and a nucleophilic aminomethyl group, makes it an ideal starting material for the synthesis of a variety of advanced heterocyclic systems. These systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Formation of Fused Pyridine Ring Systems

The synthesis of fused pyridine ring systems is a cornerstone of modern medicinal and materials chemistry, as these scaffolds often exhibit enhanced biological activity and unique photophysical properties. ias.ac.in this compound is a prime candidate for the construction of such systems through intramolecular cyclization strategies.

One potential pathway involves the acylation of the primary amine followed by an intramolecular cyclization. For instance, reaction of the aminomethyl group with an appropriate acylating agent can generate an amide intermediate. This intermediate, under suitable conditions, could undergo an intramolecular cyclization, such as a Bischler-Napieralski-type reaction, to form a dihydropyrido-fused system. organic-chemistry.org The Bischler-Napieralski reaction typically involves the cyclization of β-arylethylamides using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield 3,4-dihydroisoquinolines. organic-chemistry.org By analogy, an N-acyl derivative of this compound could cyclize onto the electron-rich pyridine ring, potentially facilitated by the activation of the pyridine ring by its substituents.

Another well-established method for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. nih.gov While the aminomethyl group in this compound is not a β-arylethylamine, derivatization to introduce the necessary two-carbon extension could allow for a Pictet-Spengler-type cyclization, leading to novel fused pyridine heterocycles. The versatility of this reaction has been demonstrated in the synthesis of complex polycyclic frameworks. nih.gov

The following table summarizes potential reactions for the formation of fused pyridine ring systems using this compound as a starting material.

Reaction TypeReagents and ConditionsPotential Product
Bischler-Napieralski (hypothetical)1. Acylation (e.g., Acyl chloride, anhydride) 2. Dehydrating agent (e.g., POCl₃, P₂O₅), heatDihydropyrido-fused pyridine
Pictet-Spengler (hypothetical)1. Derivatization to a β-pyridylethylamine 2. Aldehyde or ketone, acid catalystTetrahydropyrido-fused pyridine

Construction of Polycyclic Aromatic Nitrogen Heterocycles

The development of synthetic routes to polycyclic aromatic nitrogen heterocycles is driven by their applications in organic electronics and as fluorescent materials. The structure of this compound offers a platform for the construction of such extended π-systems.

The bromine atom on the pyridine ring is a key functional group for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings would allow for the introduction of various aryl, heteroaryl, or acetylenic substituents at the 6-position of the pyridine ring. These reactions are fundamental in modern organic synthesis for the creation of C-C bonds.

For instance, a Suzuki coupling with an arylboronic acid could yield a biaryl system. Subsequent functionalization of the aminomethyl group and the methyl group could then be envisioned to facilitate further annulation reactions, leading to the formation of a polycyclic aromatic system. The synthesis of complex, multi-ring systems often relies on a strategic sequence of such coupling and cyclization reactions.

The aminomethyl group can also be a participant in cyclization reactions. For example, it can be converted into other functional groups that are amenable to ring-forming reactions. Conversion to a nitrile, followed by a Friedel-Crafts-type cyclization onto an appended aromatic ring, represents a plausible strategy for constructing a new fused ring.

Utility in Chemical Biology Tools and Imaging Agents Research

The pyridine scaffold is a privileged structure in medicinal chemistry and has been incorporated into various chemical biology tools and imaging agents. nih.gov The unique substitution pattern of this compound makes it an attractive starting point for the development of novel probes and imaging agents.

The incorporation of nitrogen atoms into polycyclic aromatic structures can significantly influence their photophysical properties, making them suitable for use as fluorescent probes. mdpi.com The development of small-molecule fluorescent probes is crucial for a wide range of biological applications. rsc.org Pyridine-based fluorophores have been successfully employed as optical sensors. mdpi.com By strategically modifying the this compound core, for instance, through coupling reactions at the bromine position to introduce a fluorophore or a group that modulates fluorescence, novel chemical biology tools could be developed. The aminomethyl group provides a convenient handle for conjugation to biomolecules or for the introduction of specific targeting moieties. For example, fluorescent probes based on a rosamine scaffold with a pyridinium (B92312) unit have been developed for detecting hydrogen sulfide (B99878) in mitochondria. rsc.org

The following table outlines the potential applications of this compound derivatives in chemical biology and imaging.

Application AreaPotential Modification StrategyTarget Application
Fluorescent ProbesSuzuki coupling at the bromine position with a fluorophore; Conjugation at the aminomethyl group.Sensing specific analytes; Cellular imaging. rsc.orgrsc.org
PET Imaging AgentsReplacement of bromine with a positron-emitting radionuclide (e.g., ¹⁸F, ¹²⁴I); Modification of the aminomethyl group for targeting.Imaging of receptors, enzymes, or other biological targets in vivo. nih.govnih.gov

Computational and Theoretical Investigations of 6 Bromo 5 Methylpyridin 3 Yl Methanamine and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical calculations offer fundamental insights into the behavior of molecules at the electronic level. These methods are crucial for predicting molecular properties and understanding chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict various molecular properties. For derivatives of the pyridinamine scaffold, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to optimize the molecular geometry and compare it with experimental data from X-ray crystallography. nih.govnih.gov

These studies yield important electronic parameters that help in understanding the molecule's reactivity. Key parameters calculated include electronegativity (χ), chemical hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ). These global reactivity descriptors provide a quantitative measure of the molecule's stability and reactivity.

ParameterDefinitionSignificance
Electronegativity (χ)The power of an atom in a molecule to attract electrons to itself.Indicates the ability of the molecule to accept electrons.
Chemical Hardness (η)Resistance to change in electron distribution or charge transfer.A higher value indicates greater stability and lower reactivity.
Chemical Potential (μ)The negative of electronegativity; represents the escaping tendency of electrons.Related to the molecule's electronic chemical potential.
Electrophilicity (ω)The ability of a species to accept electrons.A high value indicates a good electrophile.
Softness (σ)The reciprocal of chemical hardness.A higher value indicates greater reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For the derivative 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated HOMO-LUMO energy gap is 2.3591 eV. nih.govnih.gov The individual energies were determined to be EHOMO = -3.1033 eV and ELUMO = -0.7442 eV. nih.gov FMO analysis helps in predicting the most likely pathways for chemical reactions by identifying the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

OrbitalEnergy (eV)Significance
HOMO-3.1033Electron-donating ability
LUMO-0.7442Electron-accepting ability
Energy Gap (ΔE)2.3591Molecular stability and reactivity

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of molecular behavior, which is essential for understanding biological interactions and for the discovery of new therapeutic agents.

Conformational Analysis and Ligand-Target Interactions (Pre-clinical Models)

Conformational analysis is crucial for understanding how a molecule, or ligand, can bind to a biological target such as a protein receptor. The three-dimensional shape of a molecule determines its biological activity. For related heterocyclic compounds, crystal structure analysis reveals key conformational features. For instance, in C14H12BrN3O, a derivative of imidazo[4,5-b]pyridine, the dihedral angle between the imidazo[4,5-b]pyridine ring system and a methoxyphenyl ring is 41.53 (12)°. researchgate.net This type of structural information is vital for building accurate pre-clinical models of ligand-target interactions.

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, in studies of 6-bromo quinazoline derivatives, molecular docking has been used to understand the binding interactions within the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Such studies can reveal key interactions, like hydrogen bonds and π–π stacking, that stabilize the ligand-receptor complex. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. nih.gov

Virtual Screening Applications for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is more efficient and cost-effective than high-throughput screening.

Compounds with a pyridinamine core structure can be used in virtual screening campaigns to discover novel ligands for various biological targets. For instance, a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines were synthesized and evaluated for their drug-likeness using Lipinski's rule of five, followed by molecular docking studies to assess their potential as inhibitors of the Corticotropin-releasing factor Receptor 1 (CRF-R1). irphouse.com This approach demonstrates how computational tools can filter and prioritize compounds for further experimental testing.

Prediction of Spectroscopic Properties for Research Validation

Computational methods can also predict spectroscopic properties, which is invaluable for validating experimental results and aiding in the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra.

For related aminopyridine compounds, DFT calculations have been successfully used to perform complete vibrational assignments of the observed FT-IR and FT-Raman spectra. researchgate.net The theoretical vibrational bands calculated for aromatic C-H stretching and methyl group vibrations often show good agreement with experimental data. researchgate.netresearchgate.net Predicted NMR spectra can also aid in the assignment of experimental chemical shifts, providing a powerful tool for confirming the structure of complex molecules. researchgate.net These computational predictions serve as a crucial link between theoretical models and experimental reality, enhancing the confidence in research findings.

Advanced Analytical Methodologies for Research Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Complex Derivatives (Beyond Basic Assignment)

Standard one-dimensional ¹H and ¹³C NMR spectra are foundational tools for determining the basic structure of organic molecules. researchgate.netipb.pt However, for complex derivatives of (6-Bromo-5-methylpyridin-3-yl)methanamine, which may be synthesized through multi-step sequences, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals. researchgate.netipb.pt

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely employed to resolve complex spin systems and establish connectivity within the molecule. researchgate.netnih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For a derivative of this compound, this would confirm the relationship between the aromatic protons on the pyridine (B92270) ring and the protons of the aminomethyl group.

HSQC correlates directly bonded proton and carbon atoms (¹JCH), providing a definitive link between the ¹H and ¹³C spectra. youtube.com This is essential for assigning the carbon signals of the pyridine ring and the methyl and aminomethyl substituents.

HMBC reveals long-range correlations (²JCH and ³JCH) between protons and carbons separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, an HMBC spectrum could show correlations from the methyl protons to the C5 and C6 carbons of the pyridine ring, and from the aminomethyl protons to the C3 and C4 carbons, thus confirming the substitution pattern.

In cases of stereoisomers or complex conformational analysis, the Nuclear Overhauser Effect (NOE) can be measured using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These experiments identify protons that are close in space, providing crucial information about the molecule's three-dimensional structure.

Table 1: Representative 2D NMR Correlations for a Hypothetical Derivative This table illustrates the type of data obtained from 2D NMR for a derivative where the amine has been functionalized with an acetyl group, forming N-((6-bromo-5-methylpyridin-3-yl)methyl)acetamide.

Proton Signal (δ, ppm)Correlating Carbon(s) via HSQC (δ, ppm)Correlating Carbons via HMBC (δ, ppm)Correlating Proton(s) via COSY (δ, ppm)
~8.2 (H2)~149C4, C6None
~7.8 (H4)~135C2, C3, C5, CH₂None
~4.4 (CH₂)~40C3, C4, C=ONH (~6.0)
~2.4 (CH₃-Py)~18C4, C5, C6None
~2.0 (CH₃-Ac)~23C=ONone

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of synthesized derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. acs.orgresearchgate.net The presence of a bromine atom in derivatives of this compound results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear diagnostic marker in the mass spectrum.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. nih.govmdpi.com By inducing fragmentation and analyzing the resulting daughter ions, researchers can gain valuable structural information that corroborates NMR data. researchgate.net For arylcyclohexylamine derivatives, characteristic fragmentation includes α-cleavage of the ring. mdpi.com For pyridine derivatives, fragmentation often involves the cleavage of bonds adjacent to the nitrogen-containing ring. nih.gov

Key fragmentation pathways for a derivative of this compound would likely include:

Loss of the bromine atom.

Cleavage of the C-C bond between the pyridine ring and the aminomethyl group (benzylic cleavage).

Fission of the pyridine ring itself, a process that can be specific to the initial ionization site. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge)Ion StructureFragmentation Pathway
187/189[M]⁺ (Parent Ion)Molecular ion with Br isotope pattern
170/172[M-NH₃]⁺Loss of ammonia (B1221849) from the aminomethyl group
107[M-Br]⁺Loss of a bromine radical
92[C₆H₆N]⁺Loss of Br and CH₂N (benzylic cleavage and rearrangement)

Chromatographic Purity Assessment and Isolation of Research Samples

Chromatographic techniques are fundamental for both the purification of synthesized derivatives and the assessment of their purity. mdpi.com Preparative chromatography is often used to isolate the target compound from reaction mixtures, which may contain starting materials, byproducts, and reagents. osti.govosti.gov

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of research samples. nih.gov A typical setup involves a reversed-phase column (e.g., C18) with a gradient elution system, often using a mixture of water (frequently containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyridine chromophore absorbs strongly. A sample is generally considered pure for research purposes if it is >95% by HPLC analysis.

For volatile derivatives, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can also be used for purity analysis.

Table 3: Example HPLC Method for Purity Analysis

ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the compound's constitution, configuration, and conformation. researchgate.net For chiral derivatives of this compound, successful crystallization and X-ray analysis can determine the absolute stereochemistry unambiguously.

The process requires growing a suitable single crystal, which can be a significant challenge. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. wikipedia.org The analysis reveals the electron density map of the molecule, from which the positions of individual atoms can be deduced. wikipedia.org

The resulting crystal structure also provides insights into intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the amine group) and π–π stacking (between pyridine rings), which govern the crystal packing. nih.goviucr.orgnih.gov The presence of a heavy atom like bromine facilitates the solution of the phase problem in crystallography and can help in the determination of absolute stereochemistry. rsc.org Studies on various substituted bromo-pyridine and terpyridine structures have demonstrated the power of this technique in confirming molecular geometry and understanding supramolecular assembly. nih.goviucr.org

Table 4: Typical Data Obtained from X-ray Crystallographic Analysis

Structural ParameterTypical Information Yielded
Crystal System & Space GroupDescribes the symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c)
Unit Cell DimensionsPrecise lengths (Å) and angles (°) of the unit cell
Bond Lengthse.g., C-Br, C-N, C-C bond distances (in Å)
Bond Anglese.g., C-C-N angle in the pyridine ring (in °)
Torsion AnglesDefines the conformation of flexible parts, like the aminomethyl side chain
Intermolecular InteractionsDetails of hydrogen bonds and π-stacking distances

Q & A

Q. What synthetic methodologies are recommended for preparing (6-Bromo-5-methylpyridin-3-yl)methanamine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves brominated pyridine precursors. A common approach is nucleophilic substitution using bromo-methylpyridine derivatives and amines under controlled conditions. For example:

  • Method 1: React 6-bromo-5-methylpyridine-3-carbaldehyde with a reducing agent (e.g., NaBH₄) to yield the methanamine group. Use anhydrous THF at 0–5°C to minimize side reactions .
  • Method 2: Direct amination of 6-bromo-5-methylpyridine-3-ylmethanol via Mitsunobu reaction with phthalimide, followed by deprotection .

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature: Lower temperatures (0–25°C) reduce byproduct formation in substitution reactions.
  • Catalysts: Palladium catalysts (e.g., Pd/C) may improve efficiency in cross-coupling steps .

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation?

Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C6, methyl at C5) and amine proton integration .
  • Mass Spectrometry (HRMS): Validate molecular weight (201.07 g/mol) and isotopic patterns (bromine signature) .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How do steric and electronic effects of bromine/methyl substituents influence reactivity in cross-coupling reactions?

Answer: The bromine atom at C6 acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution. The methyl group at C5 introduces steric hindrance, which can:

  • Slow Down Reactions: Reduced accessibility at C4 for coupling partners (e.g., Suzuki-Miyaura reactions) .
  • Direct Selectivity: Electron-deficient C6 favors oxidative addition in Pd-catalyzed reactions, while methyl at C5 stabilizes intermediates via hyperconjugation .

Case Study:
In a Heck reaction, this compound showed 30% lower yield compared to its 4-bromo isomer due to steric clash between methyl and palladium ligands .

Q. How can contradictory biological activity data (e.g., receptor binding vs. antimicrobial assays) be systematically resolved?

Answer: Contradictions often arise from assay-specific conditions or off-target effects. Strategies include:

  • Structure-Activity Relationship (SAR): Compare analogs (e.g., 6-bromo vs. 5-bromo isomers) to isolate substituent effects. For example, 5-methyl substitution enhances 5-HT1A receptor binding but reduces antimicrobial potency due to altered membrane permeability .
  • Computational Docking: Use molecular dynamics to predict binding modes. A 2024 study found that the methyl group disrupts hydrogen bonding in bacterial enzyme pockets but stabilizes π-π stacking in mammalian receptors .
  • Assay Replication: Test under varied conditions (e.g., pH, co-solvents) to identify confounding factors .

Q. What computational tools are recommended for predicting the physicochemical properties and ADMET profiles of this compound?

Answer:

  • Software: Schrödinger’s QikProp or SwissADME for logP (predicted: 1.8), solubility (∼2.1 mg/mL), and blood-brain barrier penetration (low) .
  • Docking Tools: AutoDock Vina or GLIDE to model interactions with targets like monoamine oxidases or cytochrome P450 enzymes .
  • ADMET Predictions: Use pkCSM or ProTox-II to assess toxicity risks (e.g., hepatotoxicity score: 0.72, moderate risk) .

Q. How can researchers address stability issues (e.g., degradation under acidic conditions) during storage or biological assays?

Answer:

  • Storage: Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group .
  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) instead of acetate buffers to avoid protonation-induced degradation .
  • Stabilizers: Add 0.1% ascorbic acid to aqueous solutions to inhibit radical-mediated breakdown .

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